N-Ethyl-1,3,4-thiadiazol-2-amine
Overview
Description
N-Ethyl-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C4H8N3S It belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom
Scientific Research Applications
Chemistry
In chemistry, N-Ethyl-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in drug development.
Medicine
This compound is explored for its potential therapeutic applications. Its derivatives are being investigated for their ability to inhibit specific enzymes or receptors, which could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, dyes, and other industrial products.
Mechanism of Action
Target of Action
N-Ethyl-1,3,4-thiadiazol-2-amine primarily targets carbonic anhydrase and the interleukin-6 (IL-6)/JAK/STAT3 pathway . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . The IL-6/JAK/STAT3 pathway is crucial in cellular signaling and is often implicated in cancer and inflammatory diseases .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it has been found to inhibit the IL-6/JAK/STAT3 pathway . This inhibition can lead to a decrease in the proliferation of cancer cells . Furthermore, it has been suggested that the compound exhibits remarkable reactivity toward nucleophilic substitution reactions .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway, which plays a crucial role in immune response, cell growth, and survival . By inhibiting this pathway, the compound can potentially disrupt these processes, particularly in cancer cells where this pathway is often overactive .
Result of Action
The inhibition of the IL-6/JAK/STAT3 pathway by this compound can lead to a decrease in the proliferation of cancer cells . Additionally, the compound’s interaction with carbonic anhydrase could potentially disrupt various physiological processes, given the enzyme’s role in maintaining acid-base balance and helping transport carbon dioxide out of tissues .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-1,3,4-thiadiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of ethylamine with 2-chloro-1,3,4-thiadiazole under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethylamine and 2-chloro-1,3,4-thiadiazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or water.
Procedure: The mixture is heated to reflux for several hours, allowing the substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1,3,4-thiadiazol-2-amine
- N-Phenyl-1,3,4-thiadiazol-2-amine
- 5-Methyl-1,3,4-thiadiazol-2-amine
Uniqueness
N-Ethyl-1,3,4-thiadiazol-2-amine is unique due to its ethyl group, which can influence its reactivity and biological activity compared to its methyl or phenyl counterparts. The presence of the ethyl group can enhance its solubility and potentially improve its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-ethyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-5-4-7-6-3-8-4/h3H,2H2,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINNQKFNRKECFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884587 | |
Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13275-68-8 | |
Record name | N-Ethyl-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13275-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EATDA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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